
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing six-membered rings that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom. This compound is characterized by the presence of a bromomethyl group at the 3-position, a chlorine atom at the 4-position, and a 1,1-dioxide functional group, which indicates the presence of two oxygen atoms double-bonded to the sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide typically involves the bromination of a precursor thiopyran compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound on a large scale.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or chlorine atoms, resulting in the formation of simpler thiopyran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted thiopyran derivatives with various functional groups.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of dehalogenated thiopyran derivatives.
科学的研究の応用
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The chlorine atom and the 1,1-dioxide functional group may also contribute to the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2H-Thiopyran, 3-(bromomethyl)-5,6-dihydro-, 1,1-dioxide: Lacks the chlorine atom at the 4-position.
2H-Thiopyran, 4-chloro-5,6-dihydro-, 1,1-dioxide: Lacks the bromomethyl group at the 3-position.
2H-Thiopyran, 3-(chloromethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide: Has a chloromethyl group instead of a bromomethyl group at the 3-position.
Uniqueness
2H-Thiopyran, 3-(bromomethyl)-4-chloro-5,6-dihydro-, 1,1-dioxide is unique due to the presence of both bromomethyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity
特性
CAS番号 |
61170-16-9 |
|---|---|
分子式 |
C6H8BrClO2S |
分子量 |
259.55 g/mol |
IUPAC名 |
5-(bromomethyl)-4-chloro-3,6-dihydro-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C6H8BrClO2S/c7-3-5-4-11(9,10)2-1-6(5)8/h1-4H2 |
InChIキー |
BYLVRNKHLPRDPJ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC(=C1Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



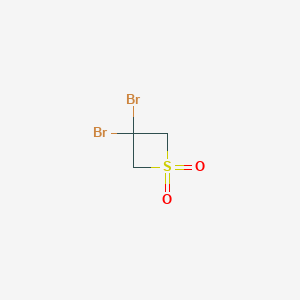

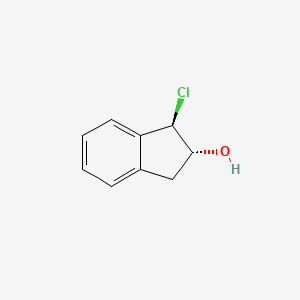
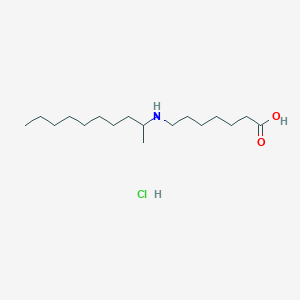
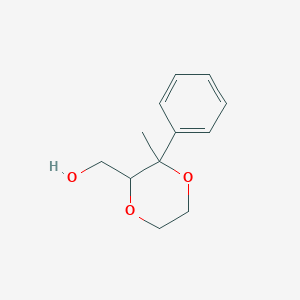
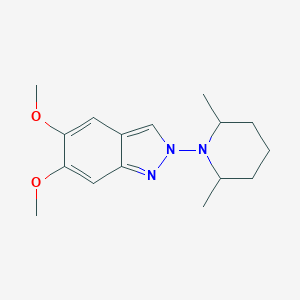

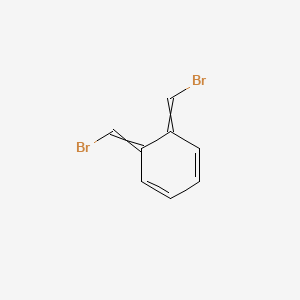
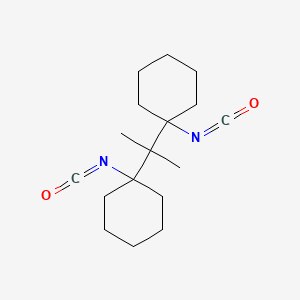

![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
